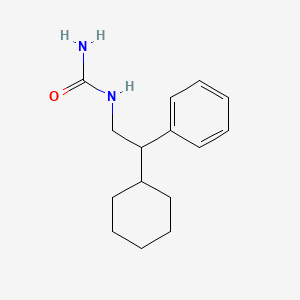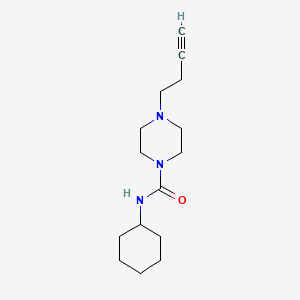
N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, also known as NTZ, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. NTZ is a thiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
Aplicaciones Científicas De Investigación
N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been shown to have a range of potential applications in scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to inhibit the replication of a range of viruses, including influenza A, hepatitis C, and Zika virus. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer research.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of the viral RNA polymerase, which is required for viral replication. It has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of viruses, reduce the production of pro-inflammatory cytokines, and inhibit the growth of cancer cells. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine in lab experiments is its high yield synthesis method. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine can be synthesized in high yield using a multi-step process, making it a cost-effective compound for use in research studies. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of using N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is that its mechanism of action is not fully understood, which may make it difficult to interpret research findings.
Direcciones Futuras
There are many potential future directions for research on N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine. One area of interest is the development of N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine as a potential anti-viral therapy. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been shown to inhibit the replication of a range of viruses, making it a promising candidate for further study. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine can be achieved through a multi-step process involving the reaction of 2-aminobenzonitrile with thioamide and trifluoroacetic acid to form the intermediate 2-(2-cyano-1-naphthyl)thiazolidine-4-carboxylic acid. This intermediate is then reacted with phenylmagnesium bromide and trifluoromethyl iodide to produce N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine in high yield.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2S/c21-20(22,23)18-17(14-8-2-1-3-9-14)26-19(25-18)24-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNNBJONMHVQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC3=CC=CC4=CC=CC=C43)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)

![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)


![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)

